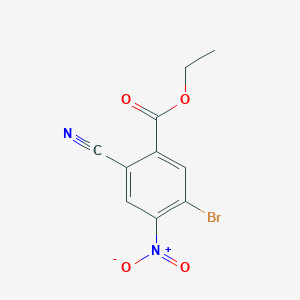

Ethyl 5-bromo-2-cyano-4-nitrobenzoate

描述

Ethyl 5-bromo-2-cyano-4-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-cyano-4-nitrobenzoate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of ethyl 2-cyano-4-nitrobenzoate, followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

Ethyl 5-bromo-2-cyano-4-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Hydrolysis: Aqueous acid or base solutions.

Major Products

Substitution: Formation of substituted benzoates.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of 5-bromo-2-cyano-4-nitrobenzoic acid.

科学研究应用

Ethyl 5-bromo-2-cyano-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 5-bromo-2-cyano-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.

相似化合物的比较

Similar Compounds

Ethyl 4-bromo-2-cyano-5-nitrobenzoate: Similar structure but with different positions of the functional groups.

Ethyl 5-bromo-2-chlorobenzoate: Lacks the cyano and nitro groups, making it less reactive in certain chemical reactions.

Uniqueness

Ethyl 5-bromo-2-cyano-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of bromine, cyano, and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

常见问题

Basic Question: What are the optimal synthetic routes for Ethyl 5-bromo-2-cyano-4-nitrobenzoate, and how can yield and purity be improved?

Methodological Answer :

The synthesis typically involves multi-step reactions, including nitration, bromination, and esterification. Key considerations include:

- Temperature control : Maintaining low temperatures (0–5°C) during nitration to prevent over-oxidation .

- Inert atmosphere : Using nitrogen or argon to minimize side reactions from moisture-sensitive intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating high-purity products. Yield optimization may require adjusting stoichiometric ratios of brominating agents (e.g., Br₂ or NBS) and nitro-group precursors .

Advanced Insight :

For high-throughput applications, continuous flow reactors can enhance reproducibility and scalability by ensuring uniform mixing and heat distribution .

Advanced Question: How do electron-withdrawing groups (EWGs) influence the regioselectivity of nucleophilic substitution in this compound?

Methodological Answer :

The nitro (-NO₂) and cyano (-CN) groups direct electrophilic attack to specific positions:

- Nitro group : Strongly deactivates the aromatic ring, making the bromine atom at position 5 the primary site for nucleophilic substitution (e.g., SNAr reactions) .

- Cyano group : Further enhances electrophilicity at adjacent positions, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) at position 2 .

Data Contradiction Analysis :

Conflicting reactivity reports may arise from solvent polarity effects. For example, polar aprotic solvents (DMF, DMSO) favor SNAr pathways, while nonpolar solvents may lead to radical-mediated side reactions. Validate via DFT calculations or kinetic isotope effects .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro-group deshielding at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (expected m/z ~ 299.98 for C₁₀H₇BrN₂O₄⁺) .

- X-ray Crystallography : Resolves crystal packing influenced by hydrogen-bonding networks (e.g., C=O⋯H interactions) .

Advanced Question: How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. For example:

- Torsional angles : Compare experimental data (e.g., C-C-O-C dihedral angles) with computational models (DFT/B3LYP) to identify deviations caused by crystal packing forces .

- Hydrogen-bonding networks : Graph-set analysis (e.g., Etter’s rules) identifies dominant interaction patterns (e.g., R₂²(8) motifs) that stabilize specific conformations .

Example :

In related nitroaromatic esters, SCXRD revealed that steric hindrance from the ethyl group distorts planar ring geometries, affecting reactivity .

Advanced Question: What strategies mitigate decomposition of this compound under acidic or thermal conditions?

Methodological Answer :

- Acidic conditions : Stabilize via buffered solutions (pH 6–8) to prevent ester hydrolysis. Use trifluoroacetic acid (TFA) for controlled deprotection .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store at -20°C under desiccation to prolong shelf life .

Basic Question: How is this compound utilized in medicinal chemistry research?

Methodological Answer :

- Enzyme inhibition : The nitro group acts as a Michael acceptor, covalently binding to cysteine residues in target enzymes (e.g., proteases) .

- Structure-activity relationships (SAR) : Modifications at position 2 (cyano group) improve selectivity for kinase targets. Compare with analogs like Ethyl 5-bromo-4-cyano-2-methylbenzoate to assess steric effects .

Advanced Question: How do environmental degradation pathways of this compound inform pollution remediation strategies?

Methodological Answer :

- Photodegradation : UV-Vis studies show nitro-group reduction to amine under sunlight, forming less toxic byproducts. Use TiO₂ photocatalysts to accelerate this process .

- Microbial degradation : Pseudomonas spp. metabolize the ester moiety via hydrolytic pathways. Monitor via LC-MS/MS to track intermediate formation .

Q. Comparative Analysis Table: this compound vs. Structural Analogs

| Compound Name | Key Functional Groups | Reactivity Differences | Applications |

|---|---|---|---|

| Ethyl 5-bromo-4-cyano-2-nitrobenzoate | Br (pos. 5), CN (pos. 4), NO₂ (pos. 2) | Higher electrophilicity at pos. 2 | Drug intermediates, Suzuki coupling |

| Mthis compound | Methyl ester vs. ethyl ester | Faster hydrolysis due to smaller ester group | Polymer crosslinking agents |

| Ethyl 5-chloro-2-cyano-4-nitrobenzoate | Cl instead of Br | Reduced steric hindrance, lower cost | Agricultural chemical precursors |

属性

IUPAC Name |

ethyl 5-bromo-2-cyano-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-8(11)9(13(15)16)3-6(7)5-12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNLFXLVVXZQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。